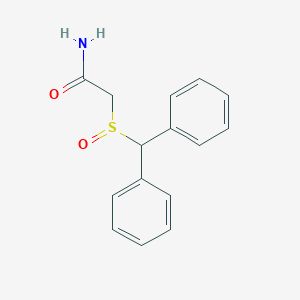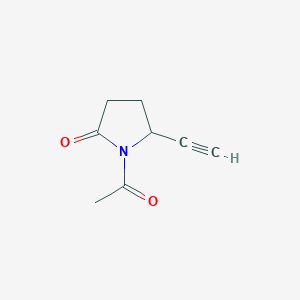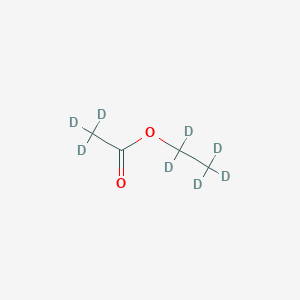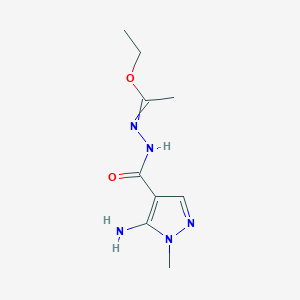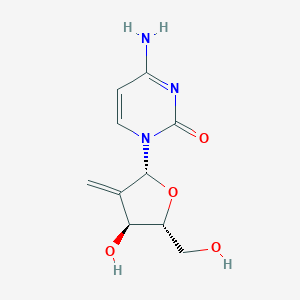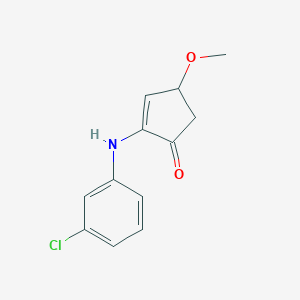
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-, also known as CMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMA is a cyclic ketone with a chlorine-substituted aniline group attached to the cyclopentenone ring. This compound has been shown to have various biological activities and has potential applications in drug discovery and development.
作用機序
The exact mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is not fully understood. However, studies have shown that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). These enzymes and proteins are involved in various biological processes, including inflammation, cancer, and epigenetic regulation.
生化学的および生理学的効果
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to have various biochemical and physiological effects. It can inhibit the production of prostaglandins, which are involved in inflammation. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to modulate gene expression by inhibiting HDACs and DNMTs.
実験室実験の利点と制限
One advantage of using 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in lab experiments is its unique chemical structure, which allows for the study of various biological processes. However, one limitation is that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-. One area of research is the development of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- derivatives with improved pharmacological properties. Another direction is the investigation of the role of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in epigenetic regulation and its potential use in epigenetic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in drug discovery and development.
In conclusion, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has potential applications in drug discovery and development, and has been shown to have various biological activities. Further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in the field of medicine.
合成法
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be synthesized using a multi-step process starting from 2-cyclopentenone. The first step involves the reaction of 2-cyclopentenone with 3-chloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, which is then treated with methoxyamine hydrochloride to yield the final product, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-.
科学的研究の応用
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been extensively studied for its potential use in drug discovery and development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has also been used as a chemical probe to investigate the biological functions of various proteins and enzymes.
特性
IUPAC Name |
2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFZPPSYYJZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
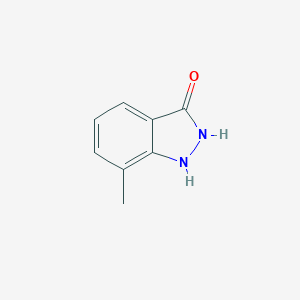
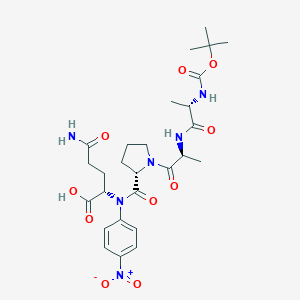
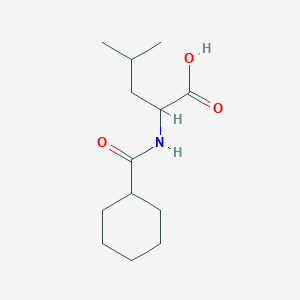
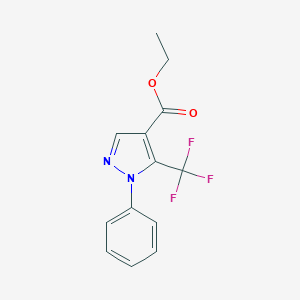
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
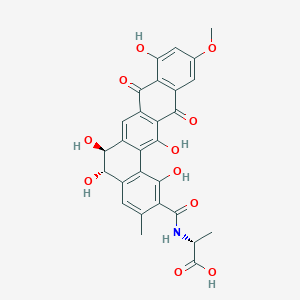
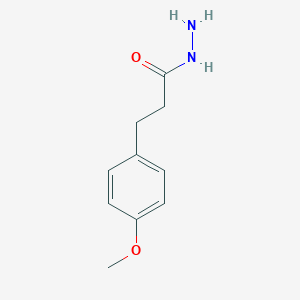
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
